tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1289385-82-5
VCID: VC5767134
InChI: InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-9-11-6-5-7-19(11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3
SMILES: CC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C
Molecular Formula: C15H22ClN3O3
Molecular Weight: 327.81

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate

CAS No.: 1289385-82-5

Cat. No.: VC5767134

Molecular Formula: C15H22ClN3O3

Molecular Weight: 327.81

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(((4-chloro-5-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate - 1289385-82-5

Specification

CAS No. 1289385-82-5
Molecular Formula C15H22ClN3O3
Molecular Weight 327.81
IUPAC Name tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22ClN3O3/c1-10-8-17-13(18-12(10)16)21-9-11-6-5-7-19(11)14(20)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3
Standard InChI Key ONUVIWLNOWPYAO-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C

Introduction

Chemical Structure and Characterization

Structural Features

The compound’s structure includes:

  • Pyrrolidine core: A saturated five-membered ring with a tertiary amine.

  • tert-Butyl carbamate (Boc) group: Introduced at the 1-position via esterification to protect the amine during synthesis .

  • Pyrimidine substituent: A 4-chloro-5-methylpyrimidin-2-yl group linked via an ether bond to the pyrrolidine’s 2-position .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₂ClN₃O₃
Molecular Weight327.81 g/mol
IUPAC Nametert-Butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate
SMILESCC1=CN=C(N=C1Cl)OCC2CCCN2C(=O)OC(C)(C)C
Boiling PointNot reported
SolubilityLow aqueous solubility (lipophilic)Inferred from structure

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step nucleophilic substitutions and protective group strategies:

  • Pyrimidine Preparation: 4-Chloro-5-methylpyrimidin-2-ol is synthesized via halogenation and methylation .

  • Etherification: The pyrimidine’s hydroxyl group reacts with a pyrrolidine intermediate containing a hydroxymethyl group under Mitsunobu conditions or using silver nitrate as a catalyst.

  • Boc Protection: The pyrrolidine amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldReference
12,4-Dichloro-5-methylpyrimidine + NaH65%
2Pyrrolidinemethanol, AgNO₃, DCM58%
3Boc₂O, THF, 0°C to RT89%

Challenges and Solutions

  • Regioselectivity: The 2-position of pyrimidine is preferentially functionalized due to electronic effects .

  • Purification: Column chromatography (hexane/ethyl acetate) resolves byproducts .

Biological Activity and Mechanisms

Enzyme Inhibition

The pyrimidine moiety exhibits affinity for kinase ATP-binding pockets, while the pyrrolidine enhances solubility and rigidity . In ovarian cancer models, analogous compounds reduced cell adhesion and migration by 40–60% via proteasome-dependent degradation .

Receptor Interactions

  • G Protein-Coupled Receptors (GPCRs): The chloro and methyl groups enhance hydrophobic interactions with allosteric sites .

  • TG2 Inhibition: Degraders targeting tissue transglutaminase (TG2) show promise in reducing metastasis .

Table 3: Comparative Biological Activities of Analogues

CompoundTargetIC₅₀ (nM)Reference
Pyrimidine Derivative AKinase X12.3
Pyrrolidine-Based CompoundTG28.7
PROTAC 3gM₃ mAChR5.2

Applications in Drug Discovery

Intermediate for PROTACs

The compound’s modular structure enables conjugation to E3 ligase ligands (e.g., VHL or CRBN), facilitating targeted protein degradation . For example, PROTACs incorporating this scaffold reduced TG2 levels by >70% in ovarian cancer cells .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • SAR Optimization: Modify the pyrimidine’s 5-methyl group to improve selectivity .

  • Clinical Translation: Develop orally bioavailable derivatives for cancer therapy .

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